molecular formula C8H12N4O3 B8478972 5-acetylamino-6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione CAS No. 10184-41-5

5-acetylamino-6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione

Cat. No. B8478972
CAS RN: 10184-41-5
M. Wt: 212.21 g/mol
InChI Key: IZBPBGGZDAPRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetylamino-6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-acetylamino-6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetylamino-6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10184-41-5

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)acetamide

InChI

InChI=1S/C8H12N4O3/c1-4(13)10-5-6(9)11(2)8(15)12(3)7(5)14/h9H2,1-3H3,(H,10,13)

InChI Key

IZBPBGGZDAPRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of acetic anhydride (50 ml) and 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione (5.4 g) was heated at reflux for 30 minutes. The mixture was then cooled, and the crystalline matter which separated was filtered off to give 5-acetylamino-4-amino-1,3-dimethylpyrimidine-2,6-dione as white needles. A suspension of oil-free sodium hydride (1.3 g) in dry dimethylformamide (5.0 ml) was stirred under nitrogen at 0° C. while the acetylamino compound was added. The mixture was then stirred for 30 minutes. Diethylaminoethyl chloride hydrochloride (4.64 g) was added, then the mixture was warmed to room temperature and stirred for 3 hours. Water was added, and the mixture was extracted with chloroform. The organic extracts were washed with water, dried and filtered, and the filtrate was evaporated to dryness. The solid residue was treated with 2 N aqueous sodium hydroxide (50 ml) at 100° C. for 30 minutes, then the mixture was extracted with chloroform, dried, filtered and evaporated to dryness. The oil product was dissolved in ethanol, treated with ethanolic hydrogen chloride and evaporated to dryness. The residue was recrystallised from isopropyl alcohol to give 8-methyl-7-(2-diethylaminoethyl)theophylline hydrochloride (3.1 g), mp 230°-232° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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